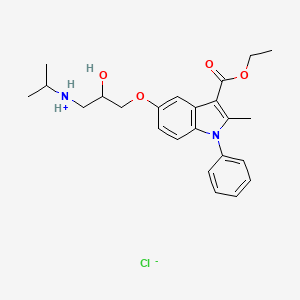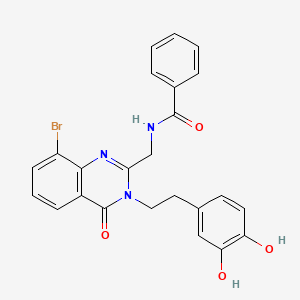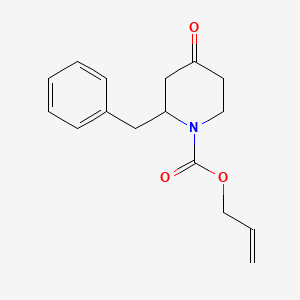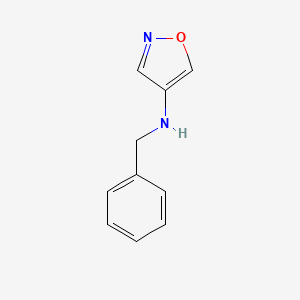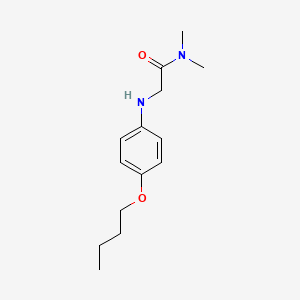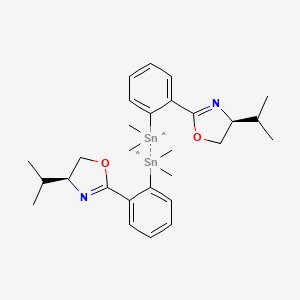
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane is a complex organotin compound. This compound is notable for its unique structure, which includes two oxazoline rings and a distannane core. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane typically involves the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.
Coupling with Tin Precursors: The oxazoline derivatives are then coupled with tin precursors such as tetramethyltin under controlled conditions to form the distannane core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the distannane core to lower oxidation states.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Reduced tin species and modified oxazoline derivatives.
Substitution: Substituted oxazoline derivatives with various functional groups.
Scientific Research Applications
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings can bind to active sites, while the distannane core can participate in redox reactions, altering the activity of the target molecules. This dual functionality makes it a versatile compound in various applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: An organophosphorus compound with a similar bidentate ligand structure.
1,2-Bis(trimethylsilyl)benzene: A silicon-containing compound with a similar structural motif.
Uniqueness
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane is unique due to its combination of oxazoline rings and a distannane core, which imparts distinct chemical and physical properties. This combination allows for versatile applications in catalysis, materials science, and medicinal chemistry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H40N2O2Sn2 |
|---|---|
Molecular Weight |
674.0 g/mol |
InChI |
InChI=1S/2C12H14NO.4CH3.2Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;;;;/h2*3-6,9,11H,8H2,1-2H3;4*1H3;;/t2*11-;;;;;;/m11....../s1 |
InChI Key |
XURCEQLABFGPAF-ZFMXBFSXSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)C.CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)C.CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


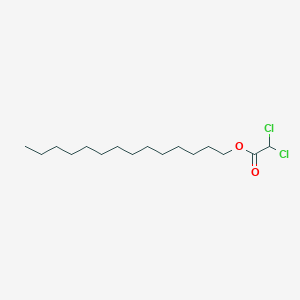
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

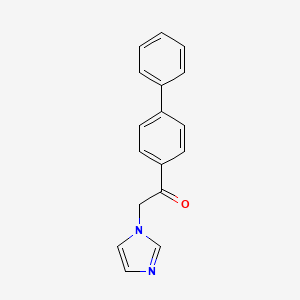
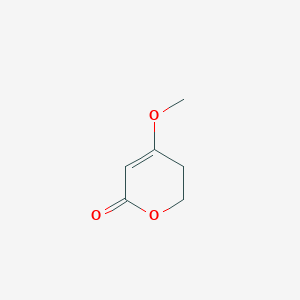
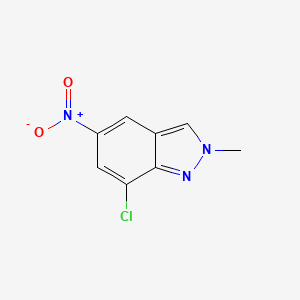
![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
